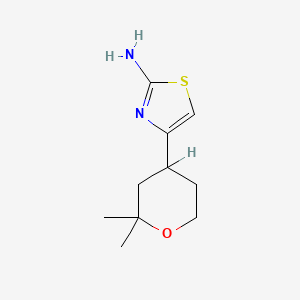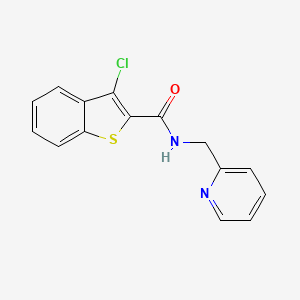
1-(2-biphenylyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-biphenylyl)-2,5-pyrrolidinedione is a chemical compound commonly known as phenylbutazone. It is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. Phenylbutazone was first synthesized in the 1940s and was widely used in the treatment of rheumatoid arthritis and other inflammatory conditions. However, due to its potential side effects, its use has been limited in recent years.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Derivatives of 1H-pyrrole-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and found to be efficient organic inhibitors against the corrosion of carbon steel in hydrochloric acid medium. These compounds exhibit inhibition efficiency that increases with concentration, suggesting their potential application in protecting metals from corrosion (Zarrouk et al., 2015).
High-Performance Polymers
Pyridine-containing aromatic diamine monomers, which share structural motifs with "1-(2-biphenylyl)-2,5-pyrrolidinedione," have been used to synthesize high transparent polyimides. These polymers exhibit excellent thermal and mechanical properties, as well as distinct optical characteristics, indicating their utility in advanced materials applications (Guan et al., 2015).
Molecular Sensors
Pyrrolidine-constrained bipyridyl-dansyl conjugates, which are structurally related to "1-(2-biphenylyl)-2,5-pyrrolidinedione," have been developed as selective chemosensors for metal ions like Al(3+). These sensors operate via internal charge transfer (ICT) mechanisms, showcasing the potential of pyrrolidinedione derivatives in sensing and detection technologies (Maity & Govindaraju, 2010).
Conducting Polymers and Electrochromic Materials
Derivatives of 2,5-di(thiophen-2-yl)-1H-pyrrole, a compound closely related to "1-(2-biphenylyl)-2,5-pyrrolidinedione," have been synthesized and polymerized to form soluble and electrically conductive polymers. These materials exhibit promising electrochromic properties, indicating their potential use in electronic and optoelectronic devices (Yiĝitsoy et al., 2007).
Fluorescent pH Sensors
Heteroatom-containing organic fluorophores, demonstrating aggregation-induced emission (AIE) and ICT characteristics, have been engineered for use as fluorescent pH sensors. These compounds, which are structurally analogous to "1-(2-biphenylyl)-2,5-pyrrolidinedione," offer reversible and tunable fluorescence responses to pH changes, suitable for various analytical and bioimaging applications (Yang et al., 2013).
Eigenschaften
IUPAC Name |
1-(2-phenylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-15-10-11-16(19)17(15)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKAGHILXDETET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Biphenyl-2-yl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5563631.png)
![ethyl 1-[(2-hydroxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5563646.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5563650.png)
![5-methyl-3-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-isoxazolecarbohydrazide](/img/structure/B5563659.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(3-furoyl)-1,4-diazepane](/img/structure/B5563665.png)

![N-allyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5563675.png)
![4-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5563683.png)
![2-[2-(2-methyl-1,4-oxazepan-4-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5563690.png)
![1-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}azepane](/img/structure/B5563697.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5563710.png)
![N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5563723.png)

![N-[4-(1-pyrrolidinylcarbonyl)benzyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5563733.png)